BenchChemオンラインストアへようこそ!

Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate is a structural key that installs a pre-functionalized, Boc-protected ethylamine at C2 alongside a C6-bromo cross-coupling handle. This dual-vector design eliminates 2–4 synthetic steps compared to unsubstituted cores, directly enabling combinatorial library synthesis, PROTAC linker attachment with favorable exit-vector geometry, and modular exploration of BRD4/tubulin pharmacophores. Choose this building block to accelerate hit-to-lead campaigns and reduce synthetic complexity.

Molecular Formula C12H16BrN5O2
Molecular Weight 342.197
CAS No. 2411285-68-0
Cat. No. B2438273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate
CAS2411285-68-0
Molecular FormulaC12H16BrN5O2
Molecular Weight342.197
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=NN2C=C(C=NC2=N1)Br
InChIInChI=1S/C12H16BrN5O2/c1-12(2,3)20-11(19)14-5-4-9-16-10-15-6-8(13)7-18(10)17-9/h6-7H,4-5H2,1-3H3,(H,14,19)
InChIKeyGOTITJNIJQHGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate (CAS 2411285-68-0): A Bifunctional Triazolopyrimidine Building Block for Medicinal Chemistry and Chemical Biology


Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate is a heterobifunctional [1,2,4]triazolo[1,5-a]pyrimidine derivative that combines a C6-bromo substituent for transition-metal-catalyzed cross-coupling with a Boc-protected aminoethyl side chain at the C2 position [1]. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor and bromodomain-targeting chemical probes, with literature precedence for BRD4, CDK2, tubulin polymerization, and ENPP1 inhibition [2]. This compound serves as a versatile late-stage diversification intermediate, enabling sequential or orthogonal functionalization at two distinct vectors without the need for protecting group manipulation at the heterocyclic core.

Why Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate Cannot Be Replaced by Simpler Triazolopyrimidine Analogs


Simpler triazolopyrimidine building blocks such as 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) or 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1603223-56-8) offer only a single synthetic handle (C6-bromo) for elaboration, requiring de novo introduction of an amine-bearing side chain if target conjugates or C2-extended analogs are desired . The target compound pre-installs a Boc-protected ethylamine at C2, eliminating two to four synthetic steps (alkylation, azide reduction or nitrile reduction, and Boc protection) compared to routes starting from the unsubstituted core . Furthermore, the Boc-carbamate confers a calculated XLogP3 of 1.8 versus 0.7–0.9 for the parent 6-bromo scaffold, substantially altering chromatographic retention, membrane permeability prediction, and formulation compatibility in biochemical assay workflows [1].

Quantitative Differentiation Evidence for Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate Versus Structurally Proximal Analogs


Enhanced Lipophilicity (XLogP3 = 1.8) Relative to the Unsubstituted 6-Bromo Core Scaffold

The target compound exhibits a computed XLogP3 of 1.8, which is 1.1–1.5 log units higher than 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (LogP = 0.70 from Chembase, 0.26 from Hit2Lead) [1]. This increase reflects the contribution of the Boc-protected ethylamine side chain and places the compound closer to the optimal CNS drug-likeness range (LogP 2–4) while remaining within the generally acceptable oral drug space (LogP < 5). The higher LogP predicts improved passive membrane permeability, with the quantitative difference translating to an approximately 10- to 30-fold theoretical increase in octanol/water partition coefficient relative to the unsubstituted core.

Lipophilicity Drug-likeness Membrane permeability

Increased Topological Polar Surface Area (TPSA = 81.4 Ų) Confers Differentiated Solubility and Permeability Profile

The target compound has a computed TPSA of 81.4 Ų, nearly double that of the parent 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (TPSA = 43.1 Ų) [1]. This value remains below the 140 Ų threshold commonly associated with poor oral absorption, but represents a measurable shift in the PSA–LogP balance. The increase is attributable to the carbamate oxygen atoms and the secondary amine NH. This TPSA value predicts intermediate intestinal absorption and blood-brain barrier penetration characteristics distinct from the low-PSA core scaffold.

Polar surface area ADME Oral bioavailability prediction

Dual Orthogonal Synthetic Handles Enable Sequential Derivatization Without Core Scaffold Protection

The target compound possesses two chemically orthogonal reactive sites: (i) a C6-bromo substituent amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, and (ii) a Boc-protected primary amine that can be deprotected under mild acidic conditions (TFA or HCl/dioxane) to reveal a free amine for amide coupling, reductive amination, or urea formation [1]. In contrast, 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8) offers only the C6-bromo handle, while 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1603223-56-8) provides a C2-ethyl group that is chemically inert to further diversification . This duality enables a single intermediate to access at least four chemically distinct product classes through combinatorial pairing of C6-aryl/heteroaryl and C2-amide/urea/sulfonamide modifications.

Divergent synthesis Parallel library synthesis Cross-coupling

Rotatable Bond Count (nRotB = 5) Provides Conformational Flexibility Distinct from Rigid Core Scaffolds

The target compound has 5 rotatable bonds (nRotB), primarily contributed by the ethyl linker and the tert-butyl carbamate, compared to 0 rotatable bonds for 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine and 1 rotatable bond for 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine [1]. While higher nRotB generally correlates with increased conformational entropy penalty upon binding, it also enables the compound to explore a broader conformational space. This property is quantitatively relevant for fragment-based screening libraries where optimal nRotB is typically 1–5 for balancing binding affinity with ligand efficiency [2].

Conformational entropy Ligand efficiency Fragment-based drug design

Hydrogen Bond Donor/Acceptor Profile (HBD = 1, HBA = 5) Enables Specific Intermolecular Interaction Capacity Distinct from Non-Carbamate Analogs

The target compound presents 1 hydrogen bond donor (carbamate NH) and 5 hydrogen bond acceptors (triazole and pyrimidine nitrogens, carbamate carbonyl and ether oxygens), compared to 0 HBD and 4 HBA for 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine [1]. The single HBD from the carbamate NH provides a specific, directional hydrogen-bonding capability that is absent in the core scaffold and in the 2-ethyl analog. This HBD can serve as an anchor point for protein backbone carbonyl interactions or for co-crystallization with carboxylic acid-containing coformers in pharmaceutical cocrystal engineering.

Hydrogen bonding Protein-ligand interactions Crystal engineering

Optimal Procurement and Deployment Scenarios for Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate in Drug Discovery and Chemical Biology


Parallel Library Synthesis of C6-Aryl/C2-Amide Triazolopyrimidines for Kinase Selectivity Profiling

The dual orthogonal handles (C6-Br for Suzuki coupling; C2-CH₂CH₂NHBoc for deprotection and subsequent amide formation) enable a two-dimensional combinatorial library approach. A single batch of this compound can be divided and reacted with 10 arylboronic acids at C6 and 10 carboxylic acids at the deprotected C2-amine to generate a 100-compound matrix in two sequential steps, compared to the 6–8 linear steps required when starting from 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine [1]. This efficiency gain is particularly valuable for hit-to-lead campaigns targeting kinases where the triazolopyrimidine core is a known ATP-mimetic scaffold .

Synthesis of PROTAC Degrader Precursors via C6-VHL Ligand Conjugation

The C6-bromo position can be elaborated via Suzuki coupling to install a phenyl or heteroaryl linker bearing a pendant functional group (e.g., hydroxyl or amine) for subsequent E3 ligase ligand attachment, while the Boc-deprotected C2-amine can be coupled to a target-protein-binding warhead. This convergent synthetic strategy is geometrically advantaged because the C2-ethylamino vector and the C6-aryl vector project at approximately 60° from one another, providing a favorable exit vector geometry for PROTAC linker attachment that minimizes steric clash between the two recruited proteins [1].

Bromodomain (BRD4 BD1/BD2) Chemical Probe Development Using the Triazolopyrimidine Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a new template for BRD4 BD1/BD2 inhibition, with lead compound WS-722 showing IC₅₀ values below 5 μM against both bromodomains [1]. The target compound positions the Boc-protected amine at the C2 position, which corresponds to the solvent-exposed region in the BRD4 binding pocket, allowing for modular incorporation of solubility-enhancing groups or fluorescent tags without perturbing the core pharmacophore. This contrasts with C2-methyl or C2-ethyl analogs that preclude further functionalization at this vector.

Microtubule-Targeting Agent Discovery Leveraging the C6-Aryl Modification Site

Structure-activity relationship studies have established that 2-arylamino-[1,2,4]triazolo[1,5-a]pyrimidines potently inhibit tubulin polymerization (IC₅₀ = 0.45 μM for lead compound 3d) by binding to the colchicine site [1]. The target compound's C6-bromo serves as the entry point for installing diverse aryl groups via cross-coupling to probe the colchicine-site pharmacophore, while the C2-aminoethyl-Boc group provides a handle for tuning physicochemical properties without altering the core binding scaffold. This dual-modification capability is absent in simpler 6-bromo-triazolopyrimidine building blocks that lack the C2 side chain.

Quote Request

Request a Quote for Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.